molecular formula C18H17F2NO5 B1668488 Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester CAS No. 89289-93-0

Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester

Cat. No.: B1668488
CAS No.: 89289-93-0
M. Wt: 365.3 g/mol
InChI Key: CBPBJKQTVKFOOQ-UHFFFAOYSA-N
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Description

CGP 28392 is a partial calcium channel agonist.

Scientific Research Applications

Synthesis and Characterization

  • X-ray Powder Diffraction Studies : Furo(3,4-b)pyridine derivatives have been used in X-ray powder diffraction studies, notably for the synthesis of anticoagulant compounds like apixaban. This process involves analyzing the crystal structure of these compounds, providing critical insights into their molecular configuration and purity (Wang et al., 2017).

  • Heterocyclic Synthesis : Various studies have focused on synthesizing polyheterocyclic compounds derived from furo(3,4-b)pyridine derivatives. These processes involve complex reactions like nucleophilic recyclization, contributing to the development of new chemical entities with potential pharmacological activities (Anis’kova et al., 2009).

  • Library of Fused Pyridine-4-carboxylic Acids : A significant application is the generation of a library of fused pyridine-4-carboxylic acids, including furo(3,4-b)pyridines. This process involves Combes-type reactions and has broad applications in combinatorial chemistry for drug discovery (Volochnyuk et al., 2010).

Pharmaceutical and Biological Applications

  • Lipoxygenase Inhibition : Furo(3,4-b)pyridine derivatives have been synthesized and evaluated for their inhibitory activity on enzymes like soybean lipoxygenase. This is crucial for understanding the biological activities of these compounds and their potential therapeutic applications (Vinayagam et al., 2017).

  • Antiallergic Potential : Research into the antiallergic properties of certain furo(3,4-b)pyridine derivatives has been conducted. This involves synthesizing and studying the reactions of these compounds for potential antiallergic applications (Görlitzer & Kramer, 2000).

  • Synthesis of Fused Heterocycles : Studies have explored the synthesis of thio- and furan-fused heterocycles using furo(3,4-b)pyridine derivatives. These syntheses are vital for developing novel compounds with potential pharmacological properties (Ergun et al., 2014).

Chemical Transformations and New Compound Synthesis

  • Efficient Synthesis Methods : Research has been conducted on efficient synthesis methods for furo(3,4-b)pyridine derivatives. This includes microwave-assisted synthesis in water, highlighting green chemistry approaches in the synthesis of these compounds (Shi et al., 2008).

  • Novel Derivative Synthesis : There is ongoing research into novel methods for synthesizing 3-amino-4-arylpyridin-2(1H)-one derivatives from furo(3,4-b)pyridine derivatives. These methods contribute to the expansion of chemical libraries for drug development and other applications (Shuvalov et al., 2021).

Properties

CAS No.

89289-93-0

Molecular Formula

C18H17F2NO5

Molecular Weight

365.3 g/mol

IUPAC Name

ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate

InChI

InChI=1S/C18H17F2NO5/c1-3-24-16(22)13-9(2)21-11-8-25-17(23)15(11)14(13)10-6-4-5-7-12(10)26-18(19)20/h4-7,14,18,21H,3,8H2,1-2H3

InChI Key

CBPBJKQTVKFOOQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC(F)F)C(=O)OC2)C

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC(F)F)C(=O)OC2)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-methyl-3-methoxycarbonyl-4-(2'-difluoromethoxyphenyl)-5-oxo-1,4,5,7-tetrahydrofuro(3,4-b)pyridine
CGP 28392
CGP 28392, (+-)-isomer
CGP-28392

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester
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Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester
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Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester
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Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester
Reactant of Route 5
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Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester
Reactant of Route 6
Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester

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